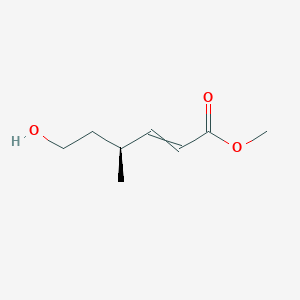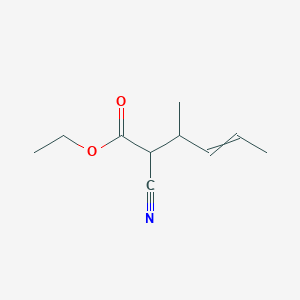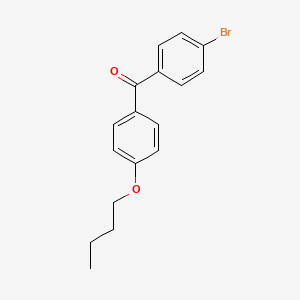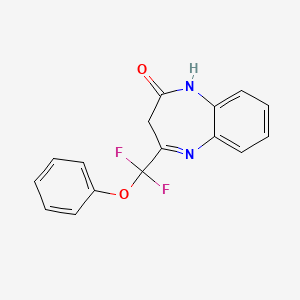![molecular formula C8H15NO2S2 B14223833 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid CAS No. 548761-52-0](/img/structure/B14223833.png)
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid is an organic compound with the molecular formula C7H13NO2S2 This compound is characterized by the presence of a dimethylcarbamothioyl group attached to a sulfanyl group, which is further connected to a methylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid typically involves the reaction of dimethylcarbamothioyl chloride with a suitable thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid involves its ability to interact with thiol groups in proteins and enzymes. The dimethylcarbamothioyl group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction can affect various molecular pathways and biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylcarbamothioyl)sulfanyl]acetic acid
- 2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid
- 2-[(Dimethylcarbamothioyl)sulfanyl]butanoic acid
Uniqueness
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the butanoic acid backbone This structural variation can influence its reactivity and interactions with other molecules, making it distinct from similar compounds
Properties
CAS No. |
548761-52-0 |
|---|---|
Molecular Formula |
C8H15NO2S2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
2-(dimethylcarbamothioylsulfanyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO2S2/c1-5-8(2,6(10)11)13-7(12)9(3)4/h5H2,1-4H3,(H,10,11) |
InChI Key |
QAGDLSUFWZCULC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)SC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol](/img/structure/B14223752.png)

![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)
![3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14223783.png)


![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)

![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)
![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)
